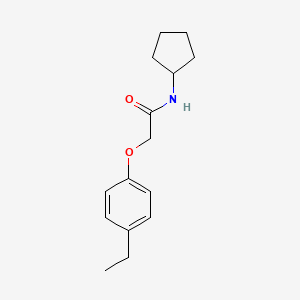

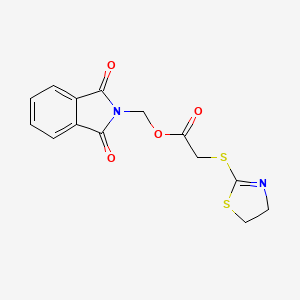

N-(2,3-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Übersicht

Beschreibung

Benzimidazole sulfonamides, including derivatives similar to N-(2,3-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, are recognized for their significant pharmaceutical properties. They are part of a broader class of compounds that have been extensively studied for their antibacterial, antiviral, and anticancer activities, among other biological properties.

Synthesis Analysis

The synthesis of benzimidazole sulfonamide derivatives typically involves multi-step reactions, starting with the formation of a benzimidazole core followed by sulfonamidation. Gadad et al. (2000) describe a Vilsmeier-Haak reaction producing derivatives through interaction with aminoguanidine hydrochloride, indicative of the complex synthesis routes possible for such compounds (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Molecular Structure Analysis

The molecular structure of benzimidazole sulfonamides is characterized by the presence of a benzimidazole ring attached to a sulfonamide group. This configuration is essential for their biological activity. Ashraf et al. (2016) have demonstrated the coordination of such molecules to divalent transition metals, highlighting the bidentate chelating nature of these compounds through sulfonamidate nitrogen and benzimidazole nitrogen (Ashraf, Siddiqui, Akbar, Mustafa, Krautscheid, Ullah, Mirza, Sher, Hanif, & Hartinger, 2016).

Chemical Reactions and Properties

Benzimidazole sulfonamides undergo various chemical reactions, including transannulation and reactions with different reagents leading to diverse derivatives. Strelnikova et al. (2018) discussed the Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles, showcasing the chemical versatility of sulfonamide derivatives (Strelnikova, Rostovskii, Starova, Khlebnikov, & Novikov, 2018).

Physical Properties Analysis

The physical properties of benzimidazole sulfonamides, such as solubility, melting point, and crystalline structure, are influenced by their specific substituents. Eltayeb et al. (2011) detailed the crystal structure of a solvated benzimidazole compound, providing insight into the molecular conformation and interactions within the crystal lattice (Eltayeb, Teoh, Yeap, & Fun, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzimidazole sulfonamides are critical for their biological efficacy. These compounds exhibit a range of activities against various pathogens due to their ability to interact with biological targets. Zhang et al. (2017) explored the design and synthesis of benzimidazole-incorporated sulfonamide analogues, highlighting their antimicrobial evaluation and potential mechanisms of action (Zhang, He, Peng, Zhang, Gopala, Tangadanchu, Gan, & Zhou, 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Research has focused on synthesizing various sulfonamides, including compounds similar to N-(2,3-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, and studying their antimicrobial activities. For instance, Badgujar et al. (2018) synthesized a series of new sulfonamides and tested them for in vitro antimicrobial activities against selected bacterial and fungal strains. These compounds exhibited significant antimicrobial and antioxidant activities (Badgujar, More, & Meshram, 2018). Similarly, Ashraf et al. (2016) incorporated the sulfonamide pharmacophore into the benzimidazole scaffold, resulting in compounds with potent antimicrobial activity against various bacterial strains (Ashraf et al., 2016).

Potential in Treating Skin Diseases

G. Ouvry et al. (2018) discussed the discovery of a potent inverse agonist, structurally related to the sulfonamide , with in vivo activity in an IL-23-induced mouse skin inflammation model, suggesting potential applications in treating skin diseases like psoriasis (Ouvry et al., 2018).

Antibacterial Activity and Chemical Synthesis

Research by Gadad et al. (2000) on similar sulfonamide derivatives has demonstrated high antibacterial activity, comparable to established antibiotics like sulfamethoxazole and Norfloxacin (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000). The synthesis and characterization of such compounds have been an area of interest, as seen in works by Zali-Boeini et al. (2015), who focused on the efficient synthesis of benzazole-based sulfonamides in environmentally friendly media (Zali-Boeini, Najafi, Abtahi, & Ghaleshahi, 2015).

Eigenschaften

IUPAC Name |

N-(2,3-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-9-4-3-5-12(10(9)2)18-22(20,21)11-6-7-13-14(8-11)17-15(19)16-13/h3-8,18H,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOSHTFNHFKCOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679064 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2,3-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5649161.png)

![5-{[3-(1,3-benzothiazol-2-yl)-1-piperidinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5649166.png)

![N,N-dimethyl-2-({[(pyridin-2-ylthio)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5649181.png)

![3-{1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5649186.png)

![5-[(2-chloro-6-fluorophenyl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5649197.png)

![6-methyl-2-[(5-methyl-2-furyl)methylene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5649200.png)

![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5649222.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5649223.png)

![3-[4-(2-fluoro-3-methoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5649237.png)